2-Amino-4-chloro-3-hydroxybenzoic acid
Overview
Description
2-Amino-4-chloro-3-hydroxybenzoic acid is a small molecule that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloro-3-hydroxybenzoic acid consists of a benzene ring bearing a carboxyl and a hydroxyl group . The molecular weight is 187.58 and the chemical formula is C7H6ClNO3 .Scientific Research Applications
Nonlinear Optical Materials
The compound can be used in the synthesis of organic nonlinear optical (NLO) materials . These materials have applications in optoelectronics devices due to their enhanced electronic NLO polarization response . The compound contributes to the delocalization of intermolecular charge distribution, which results in large hyperpolarizabilities, a key factor for high optical nonlinearity .
Synthesis of Pharmaceutical Compounds
“2-Amino-4-chloro-3-hydroxybenzoic acid” can be used in the synthesis of various pharmaceutical compounds . For example, it can be used in the preparation of sphingosine kinase inhibitors , which have potential therapeutic applications in cancer and inflammatory diseases.
3. Organic Compound for Life Science Research This compound can be used as a biochemical reagent . It can serve as a biological material or organic compound for life science related research .
Material Science Research
The compound can be used in material science research, particularly in the study of molecular geometry, energy gaps, and molecular electrostatic potential surfaces . These studies are crucial in understanding the properties of materials at the molecular level .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid is 3-hydroxyanthranilate 3,4-dioxygenase , an enzyme found in the bacterium Ralstonia metallidurans .
Mode of Action
The compound interacts with its target enzyme, 3-hydroxyanthranilate 3,4-dioxygenase, and catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .
Biochemical Pathways
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption .
Result of Action
The result of the action of 2-Amino-4-chloro-3-hydroxybenzoic acid is the production of quinolinate through the oxidative ring opening of 3-hydroxyanthranilate
properties
IUPAC Name |
2-amino-4-chloro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPFJPQZFIOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177794 | |
Record name | 4-Chloro-3-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-3-hydroxybenzoic acid | |
CAS RN |
23219-33-2 | |
Record name | 4-Chloro-3-hydroxyanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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